(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid
Overview
Description
“(3r)-3-Hydroxy-5-{[®-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid” is a non-polymer compound with the formula C6 H14 O10 P2 . It is involved in the biosynthesis of isopentenyl diphosphate, a fundamental precursor for isoprenoids .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including hydroxyl and phosphonooxy groups . The crystal structure of Sulfolobus solfataricus Diphosphomevalonate decarboxylase in complex with this compound has been solved .Chemical Reactions Analysis
This compound is involved in the reaction catalyzed by diphosphomevalonate decarboxylase. This enzyme catalyzes the formation of isopentenyl diphosphate through the ATP-dependent phosphorylation of the 3-hydroxyl group of ®-5-diphosphomevalonate followed by decarboxylation coupled with the elimination of the 3-phosphate group .Physical and Chemical Properties Analysis
The compound has a formal charge of 0 and a formula weight of 308.117 Da . Its density is 1.778g/cm3, and it has a boiling point of 626.4°C at 760 mmHg .Scientific Research Applications
Chemical Synthesis and Reagents
- Moriarty et al. (1997) describe the use of related hydroxy phosphonate and phosphinate groups in the synthesis of organohypervalent iodine reagents. These reagents are useful for introducing phosphonate or phosphinate groups in chemical reactions, such as transforming phenylacetylene into α-functionalized acetophenone derivatives (Moriarty, R., Condeiu, C., Tao, A., & Prakash, O., 1997).
Enzymatic Hydrolysis and Stereochemistry
- Ganci et al. (2000) determined the absolute configuration of a compound related to 3-hydroxy-5-phenylpentanoic acid. This was achieved through enzymatic hydrolysis, esterification, and HPLC analysis, highlighting the importance of understanding stereochemistry in biochemical applications (Ganci, W., Kuruüzüm, A., Çalış, İ., & Rüedi, P., 2000).
Biologically Produced Polymers and Copolymers
- Holmes (1988) discussed the production of biologically derived polymers and copolymers from microorganisms, using 3-hydroxypropionic acid with various alkyl groups. This research has implications for medical, veterinary, horticultural, and disposable product applications due to their biodegradable nature (Holmes, P., 1988).
Pharmaceutical and Medicinal Chemistry
- Chen et al. (2002) synthesized (R)- and (S)-5'-hydroxy 5'-phosphonate derivatives of cytidine and cytosine arabinoside, showcasing the potential of hydroxy phosphonate derivatives in medicinal chemistry, particularly for nucleoside analogues (Chen, X. H., Wiemer, A., Hohl, R., & Wiemer, D., 2002).
Material Science and Supramolecular Chemistry
- Leroux et al. (1995) studied the supramolecular assembly of hydroxy-bisphosphonates with cupric ion, revealing insights into the role of hydroxy-bisphosphonic acids in material science and their potential for ionic transport and extraction applications (Leroux, Y., Neuman, A., Gillier, H., Manouni, D. E., Abkhar, Z., & Prangé, T., 1995).
Wine and Beverage Analysis
- Gracia-Moreno et al. (2015) conducted a study on the quantitative determination of hydroxy acids, including 3-hydroxy-4-methylpentanoic acid, in wines and other alcoholic beverages. This highlights the application of these compounds in the analysis of food and beverages for quality control and sensory effects (Gracia-Moreno, E., Lopez, R., & Ferreira, V., 2015).
Mechanism of Action
Properties
IUPAC Name |
(3R)-3-hydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O10P2/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGQQUBJQXSAMW-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCOP(=O)(O)OP(=O)(O)O)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344788 | |
Record name | (3R)-3-Hydroxy-5-{[hydroxy(phosphonooxy)phosphoryl]oxy}-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-5-Diphosphomevalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001090 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
103025-21-4 | |
Record name | (3R)-3-Hydroxy-5-{[hydroxy(phosphonooxy)phosphoryl]oxy}-3-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-5-Diphosphomevalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001090 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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